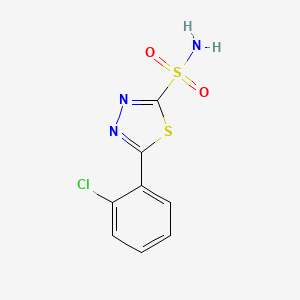

5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Vue d'ensemble

Description

Le 5-(2-chlorophényl)-1,3,4-thiadiazole-2-sulfonamide est un composé hétérocyclique qui contient un cycle thiadiazole substitué par un groupe chlorophényle et un groupe sulfonamide

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-(2-chlorophényl)-1,3,4-thiadiazole-2-sulfonamide implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du chlorure de 2-chlorobenzènesulfonyle avec la thiosemicarbazide en présence d'une base, telle que l'hydroxyde de sodium, pour former le cycle thiadiazole . La réaction est généralement réalisée dans un solvant comme l'éthanol ou l'acétonitrile à des températures élevées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de catalyseurs et de techniques de purification avancées, telles que la recristallisation et la chromatographie, peut améliorer encore l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-(2-chlorophényl)-1,3,4-thiadiazole-2-sulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.

Réduction : Borohydrure de sodium dans l'éthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane.

Substitution : Amines ou thiols en présence d'une base comme la triéthylamine.

Principaux produits formés

Oxydation : Formation de dérivés de sulfone.

Réduction : Formation de dérivés d'amine.

Substitution : Formation de dérivés de thiadiazole substitués.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the efficacy of 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and its derivatives as potential anticancer agents. The following table summarizes relevant findings:

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 12.5 | Induces apoptosis | |

| A549 (lung) | 0.2 | Cell cycle arrest | |

| HeLa (cervical) | 4.2 | Apoptotic pathway |

These compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential for therapeutic use in oncology.

Antiviral Properties

The antiviral activity of thiadiazole derivatives has also been explored. A study indicated that certain derivatives exhibited moderate antiviral activity against Tobacco Mosaic Virus (TMV), although further structure-activity relationship (SAR) studies are needed to optimize their efficacy .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. In a study evaluating the effectiveness of various thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods, it was found that certain derivatives provided significant protection against induced seizures without notable neurotoxicity .

Table of Anticonvulsant Efficacy

| Compound | Dosage (mg/kg) | Protection (%) |

|---|---|---|

| 5-amino-2-sulfonamide thiadiazole | 90 | 72%-79% |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 30 | 19.64% |

| 300 | 64.28% |

These findings suggest that modifications to the thiadiazole scaffold can enhance anticonvulsant activity while minimizing side effects.

Mécanisme D'action

The mechanism of action of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The sulfonamide group can form hydrogen bonds with the active site of the enzyme, leading to inhibition of its activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in the enzyme, enhancing the binding affinity.

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-(2-chlorophényl)-1,3,4-thiadiazole-2-thiol

- 5-(2-chlorophényl)-1,3,4-oxadiazole-2-sulfonamide

- 5-(2-chlorophényl)-1,3,4-thiadiazole-2-carboxamide

Comparaison

Comparé à ses analogues, ce composé présente une activité antimicrobienne et anticancéreuse accrue en raison des effets synergiques des groupes sulfonamide et chlorophényle .

Activité Biologique

5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring, which is known for its ability to interact with biological targets. The presence of the sulfonamide group enhances its solubility and bioavailability. The compound's molecular formula is CHClNOS, and its molecular weight is approximately 253.69 g/mol.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anticancer properties. For instance:

- In vitro studies showed that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC values indicating potent cytotoxicity .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis through the modulation of the Bax/Bcl-2 ratio and caspase activation .

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | Not specified | Apoptosis induction |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

- Antibacterial Studies : It has been effective against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the thiadiazole ring can enhance antibacterial properties .

3. Anticonvulsant Activity

Research indicates that derivatives of 1,3,4-thiadiazole may possess anticonvulsant properties:

- In animal models, certain thiadiazole derivatives demonstrated significant protection against seizures without exhibiting neurotoxicity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in a tumor-bearing mouse model. Results indicated substantial tumor regression compared to control groups treated with standard chemotherapeutics .

Case Study 2: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations (EC values were significantly lower than those for common antibiotics) .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVGOWIIHCUHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970755 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-92-4 | |

| Record name | Chlorzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.